molecular formula C6H11N3O2 B12876277 Pyrrolidine-2,5-dicarboxamide CAS No. 484664-62-2

Pyrrolidine-2,5-dicarboxamide

Cat. No.: B12876277
CAS No.: 484664-62-2
M. Wt: 157.17 g/mol
InChI Key: HDAFHZGMAVLQCZ-UHFFFAOYSA-N
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Description

Pyrrolidine-2,5-dicarboxamide is a nitrogen-containing heterocyclic compound featuring a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-2,5-dicarboxamide can be synthesized through various methods. One common approach involves the reaction of N-hydroxysuccinimide with diamines under specific conditions . Another method includes the condensation of α,β-unsaturated anhydrides with amine derivatives . These reactions typically require controlled pH levels and temperatures to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-dione derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of pyrrolidine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison: Pyrrolidine-2,5-dicarboxamide is unique due to its dual amide functional groups, which enhance its binding affinity and specificity for certain biological targets. Compared to pyrrolidine-2-one and pyrrolidine-2,5-dione, this compound exhibits greater versatility in chemical modifications and a broader range of biological activities .

Properties

CAS No.

484664-62-2

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

pyrrolidine-2,5-dicarboxamide

InChI

InChI=1S/C6H11N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11)

InChI Key

HDAFHZGMAVLQCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1C(=O)N)C(=O)N

Origin of Product

United States

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